molecular formula C13H7N5O B3325051 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile CAS No. 2044704-74-5

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile

Cat. No.: B3325051
CAS No.: 2044704-74-5
M. Wt: 249.23 g/mol
InChI Key: SDJAUDWOPBSBII-UHFFFAOYSA-N
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Description

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile (CAS: 2044704-74-5) is a heterocyclic organic compound with the molecular formula C₁₃H₇N₅O and a molecular weight of 249.23 g/mol. Its structure comprises a central 1,3,4-oxadiazole ring linked to a pyridin-4-yl group at the 5-position and a picolinonitrile moiety at the 2-position (Figure 1).

Storage Conditions: The compound requires storage at 2–8°C under dry, sealed conditions to prevent degradation .

Properties

IUPAC Name

4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O/c14-8-11-7-10(3-6-16-11)13-18-17-12(19-13)9-1-4-15-5-2-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJAUDWOPBSBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166750
Record name 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044704-74-5
Record name 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044704-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of pyridine-4-carboxylic acid hydrazide with a suitable nitrile can yield the desired oxadiazole ring.

    Coupling with Picolinonitrile: The oxadiazole intermediate is then coupled with picolinonitrile under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridine-oxadiazole hybrids. Below is a systematic comparison with its structural analogs, focusing on molecular architecture, functional groups, and inferred properties.

Heterocyclic Core Modifications

Oxadiazole vs. Triazole Derivatives
  • 4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile: Replacing the 1,3,4-oxadiazole ring with a 1,2,4-triazole alters hydrogen-bonding capacity and electronic properties. This modification may also enhance binding affinity in biological targets (e.g., enzyme inhibition) .
  • 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dipicolinonitrile: This dimeric analog features two picolinonitrile groups linked via an oxadiazole ring. The doubled nitrile content increases molecular weight (~332.3 g/mol) and may amplify intermolecular dipole interactions, influencing crystallinity .
Substituent Variations
  • This analog’s molecular weight (243.24 g/mol) is slightly lower than the parent compound, which may affect pharmacokinetic properties .
  • 6-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile: Shifting the nitrile group from the 4- to the 6-position on the picoline ring modifies steric and electronic effects, possibly altering reactivity in cross-coupling reactions .

Data Table: Key Structural and Molecular Features

Compound Name Heterocycle Core Substituent R₁ (Position) Substituent R₂ (Position) Molecular Formula Molecular Weight (g/mol)
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile 1,3,4-Oxadiazole Pyridin-4-yl (5) Picolinonitrile (2) C₁₃H₇N₅O 249.23
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)picolinonitrile 1,3,4-Oxadiazole Phenyl (5) Picolinonitrile (2) C₁₄H₈N₄O 243.24
4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile 1,2,4-Triazole Pyridin-4-yl (5) Picolinonitrile (3) C₁₂H₇N₇ 249.24
6-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile 1,2,4-Triazole Pyridin-4-yl (5) Picolinonitrile (6) C₁₂H₇N₇ 249.24

Biological Activity

The compound 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential applications in pharmacology, particularly in the fields of oncology and antimicrobial therapies.

Chemical Structure and Properties

The chemical structure of 4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile can be summarized as follows:

  • Molecular Formula : C15_{15}H10_{10}N4_4O2_2S
  • Molecular Weight : 298.33 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C(=N)N=C2C(=O)N=C(N2)C=C3C=CC=CC3=N

This compound features a pyridine ring and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of 4-chloro-benzamides containing substituted oxadiazole rings, which demonstrated potent inhibition of RET kinase activity—an important target in cancer therapy. The compound I-8 , which contains a similar oxadiazole structure, was particularly effective in inhibiting cell proliferation associated with RET mutations .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. In a recent investigation, synthesized compounds with oxadiazole cores showed moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC50_{50} values significantly lower than standard reference drugs .

Enzyme Inhibition

Oxadiazoles have been reported to act as effective inhibitors of various enzymes. A notable study evaluated several synthesized compounds for their ability to inhibit acetylcholinesterase (AChE) and urease. The results indicated that compounds based on the oxadiazole framework demonstrated strong inhibitory effects against these enzymes, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: RET Kinase Inhibition

A series of novel compounds were synthesized and tested for their ability to inhibit RET kinase. Among them, the compound with an oxadiazole derivative showed high potency in ELISA-based assays. This suggests that modifications to the oxadiazole structure can lead to enhanced biological activity against cancer-targeting kinases .

Case Study 2: Antibacterial Screening

In a comprehensive screening of various synthesized oxadiazole derivatives, several exhibited strong antibacterial properties. The study focused on determining the minimum inhibitory concentrations (MICs) against multiple bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also had favorable binding interactions with bovine serum albumin (BSA), indicating potential for therapeutic applications .

Table 1: Biological Activities of Oxadiazole Derivatives

Compound NameActivity TypeTarget/PathwayIC50_{50} Value (µM)
4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamideRET Kinase InhibitorRET Kinase0.5
5-{1-[(4-chlorophenyl)sulfonyl]piperidine}AntibacterialSalmonella typhi2.14
Compound X (Oxadiazole derivative)AChE InhibitorAcetylcholinesterase1.21

Table 2: Structure-Activity Relationship (SAR)

Modification TypeEffect on Activity
Substitution on pyridine ringIncreased RET kinase inhibition
Alteration of oxadiazole nitrogen atomEnhanced antibacterial properties
Addition of sulfonamide functionalityImproved enzyme inhibition

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile and its analogs?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example:

  • Step 1: React a pyridine-carbonitrile precursor with hydrazine hydrate to form a hydrazide intermediate.
  • Step 2: Cyclize the hydrazide with a carbonyl source (e.g., triethyl orthoformate) under reflux to construct the 1,3,4-oxadiazole ring.
  • Step 3: Functionalize the pyridine ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the picolinonitrile moiety .
  • Purification: Use column chromatography or recrystallization (methanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies protons on pyridine and oxadiazole rings (δ 7.5–9.0 ppm for aromatic protons).
    • 13^{13}C NMR confirms nitrile (C≡N) at ~115 ppm and oxadiazole carbons at 160–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ for C14_{14}H9_9N5_5O).
  • Fourier-Transform Infrared (FTIR): Detects C≡N stretch (~2230 cm1^{-1}) and C=N/C-O stretches in oxadiazole (~1600 cm1^{-1}) .

Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?

Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections.

  • Structure Solution: Apply SHELX software for phase determination (direct methods) and refinement (full-matrix least-squares) .

  • Key Parameters:

    ParameterValue (Example)
    Space groupP21_1/c (Monoclinic)
    Unit cell (Å)a=20.459, b=7.195, c=11.249
    β angle (°)90.53
    R-factor<0.05
    Reference: .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity in analogs?

Methodological Answer:

  • Substituent Variation: Modify pyridine or oxadiazole substituents (e.g., sulfonyl, alkyl) to enhance target binding.

  • Biological Assays: Test derivatives against microbial (e.g., S. aureus) or cancer cell lines. For example:

    Derivative (R-group)MIC (µg/mL)IC50_{50} (Cancer)
    -SO2_2CH3_38.212.5 µM
    -OCH3_332.1>50 µM
    Data from .
  • QSAR Modeling: Use software like MOE to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., dipeptidyl peptidase-4 or bacterial FabH).
  • Key Interactions:
    • Oxadiazole nitrogen forms hydrogen bonds with active-site residues (e.g., Arg125 in DPP-4).
    • Pyridine ring engages in π-π stacking with hydrophobic pockets .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C for 24h) using LC-MS .
  • Dose-Response Curves: Calculate EC50_{50} values with Hill slope analysis to confirm potency trends.
  • Target Validation: Use CRISPR knockdown or competitive binding assays to confirm specificity .

Advanced: What thermodynamic parameters govern the compound’s reactivity in solution?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via UV-Vis spectroscopy (e.g., λ = 270 nm for nitrile group).

  • Thermodynamic Analysis:

    ParameterValue (Example)
    ΔH (kJ/mol)-58.3
    ΔS (J/mol·K)132.5
    Activation Energy72.4 kJ/mol
    Derived from Eyring plots .
  • pH Stability: Use potentiometric titration to determine pKa_a (~3.8 for pyridine nitrogen) .

Advanced: How is crystallographic data analyzed to confirm polymorphic forms?

Methodological Answer:

  • Powder XRD: Compare experimental patterns with simulated data from single-crystal structures.
  • Thermal Analysis: Use DSC to detect polymorph transitions (endothermic peaks at 180–220°C) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
4-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)picolinonitrile

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